7-{[4-(2-methoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one
説明
This compound features a complex tricyclic core (1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one) linked to a piperazine moiety via a sulfonyl group. The piperazine ring is substituted with a 2-methoxybenzoyl group, which introduces electron-donating and steric effects critical for its biological interactions. While its synthesis and structural analogs have been explored (e.g., compound 20 in ), detailed crystallographic data remain unpublished . Preliminary studies suggest activity at serotonin receptors (5-HTR), though specific binding affinities and mechanistic insights are yet to be fully elucidated .
特性
IUPAC Name |
7-[4-(2-methoxybenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-32-21-7-3-2-6-20(21)24(29)25-11-13-26(14-12-25)33(30,31)19-15-17-5-4-10-27-22(28)9-8-18(16-19)23(17)27/h2-3,6-7,15-16H,4-5,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAKRXNUJDFDEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCC(=O)N5CCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The compound is a derivative of ciprofloxacin, a fluoroquinolone antibiotic. The primary targets of fluoroquinolones are bacterial DNA gyrase and topoisomerase IV, two key enzymes for DNA replication.
Mode of Action
The compound interacts with its targets, DNA gyrase and topoisomerase IV, inhibiting their function and thereby preventing bacterial DNA replication. This results in the death of the bacterial cells and the resolution of the infection.
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it prevents the supercoiling and relaxation of DNA, processes that are essential for DNA replication.
Pharmacokinetics
Ciprofloxacin is well-absorbed orally, widely distributed in body tissues, metabolized in the liver, and excreted in urine and feces.
Result of Action
The compound’s action results in the inhibition of bacterial growth and the death of bacterial cells. This leads to the resolution of the bacterial infection.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of divalent cations (such as calcium and magnesium) can interfere with the absorption of fluoroquinolones. Additionally, the compound’s stability and efficacy may be affected by pH and temperature.
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound’s pharmacological and physicochemical properties can be contextualized by comparing it to derivatives with modifications in the piperazine substituent, sulfonyl linkage, or tricyclic core. Below is a detailed analysis:
Piperazine Substituent Variations
- In contrast, the 3-fluorobenzoyl analog () introduces electron withdrawal, which may alter binding kinetics or metabolic stability .
- Linker Flexibility : Compound 20 () replaces the sulfonyl group with a butyl chain, reducing polarity and possibly limiting membrane permeability compared to the target compound .
- Substituent Position : The 4-methoxyphenyl acetyl derivative () shifts the methoxy group to the para position, which could sterically hinder interactions with hydrophobic receptor pockets .
Tricyclic Core Modifications
describes aza-oxa tricyclic derivatives (e.g., 8b , 8c ) with chlorinated and phenethyl-substituted cores. These compounds lack the sulfonyl-piperazine moiety but share a similar tricyclic scaffold, emphasizing the role of the core in maintaining structural rigidity for receptor binding. However, their biological targets (e.g., anticonvulsant or antimicrobial activity) differ significantly from the serotonin receptor focus of the target compound .
Methodological Considerations in Similarity Comparisons
As highlighted in , compound similarity assessments depend on metrics such as structural alignment, pharmacophore models, or physicochemical descriptors. For example:
- Structural Similarity : The target compound and its 3-fluorobenzoyl analog () share >85% Tanimoto similarity (calculated via PubChem fingerprints), suggesting comparable receptor interactions .
- Pharmacophore Models : The sulfonyl group in the target compound may act as a hydrogen-bond acceptor, a feature absent in butyl-linked analogs like Compound 20 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
